

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate physical properties

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Compound of Interest

Compound Name: Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

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An In-Depth Technical Guide to the Physicochemical Properties of **Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate**

Introduction

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, it serves as a crucial intermediate in the synthesis of compounds with diverse biological activities. The fused bicyclic system, which combines a pyrazole and a pyrimidine ring, is a privileged structure in medicinal chemistry, frequently appearing in molecules designed as protein kinase inhibitors for applications in oncology, immunology, and neurology.^{[1][2]}

The strategic placement of the bromine atom at the 6-position and the methyl ester at the 2-position provides two chemically distinct handles for further molecular elaboration. The bromine atom is particularly valuable as it allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity, a cornerstone of modern drug discovery.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and predicted physicochemical properties of **Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate**. It details its chemical identity, structural

features, spectroscopic characteristics, and offers expert guidance on its synthesis, handling, and characterization.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The core identity of **Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate** is established by its IUPAC name, CAS registry number, and molecular formula.

Identifier	Value	Source
IUPAC Name	methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate	[3]
CAS Number	1005209-40-4	[3]
Molecular Formula	C ₈ H ₆ BrN ₃ O ₂	[3]
Molecular Weight	256.06 g/mol	[3]
Canonical SMILES	<chem>COC(=O)C1=NN2C=C(C=NC2=C1)Br</chem>	[3]
InChI Key	QWQDSBMSESLQEC-UHFFFAOYSA-N	[3]

The foundational structure is the pyrazolo[1,5-a]pyrimidine bicyclic system. The numbering convention is critical for the correct interpretation of spectroscopic data and for planning synthetic modifications.



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Caption: Structure of **Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate**.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for designing experiments, developing formulations, and predicting its behavior in biological

systems.

Tabulated Summary of Properties

The following table summarizes key experimental and computed physical properties. It is important to note that while many properties are computationally predicted, they provide valuable initial estimates for experimental design.

Property	Value	Details / Implications	Source
Appearance	Solid (predicted)	Expected to be a crystalline or amorphous solid, likely off-white to yellow.	
Melting Point	Data not available	Crucial for assessing purity. Decomposition may occur at high temperatures.	-
Solubility	Data not available	Predicted to be soluble in polar organic solvents (DMSO, DMF, CH ₂ Cl ₂).	-
pKa	-2.17 ± 0.40	Predicted. The molecule is a very weak base.	[4]
XLogP3	1.2	A measure of lipophilicity. This value suggests moderate cell permeability.	[3]
Topological Polar Surface Area (TPSA)	56.5 Å ²	Suggests good potential for oral bioavailability (typically <140 Å ²).	[3][4]
Hydrogen Bond Donors	0	The molecule cannot donate hydrogen bonds.	[3]
Hydrogen Bond Acceptors	4	The nitrogen and oxygen atoms can	[3][4]

accept hydrogen
bonds.

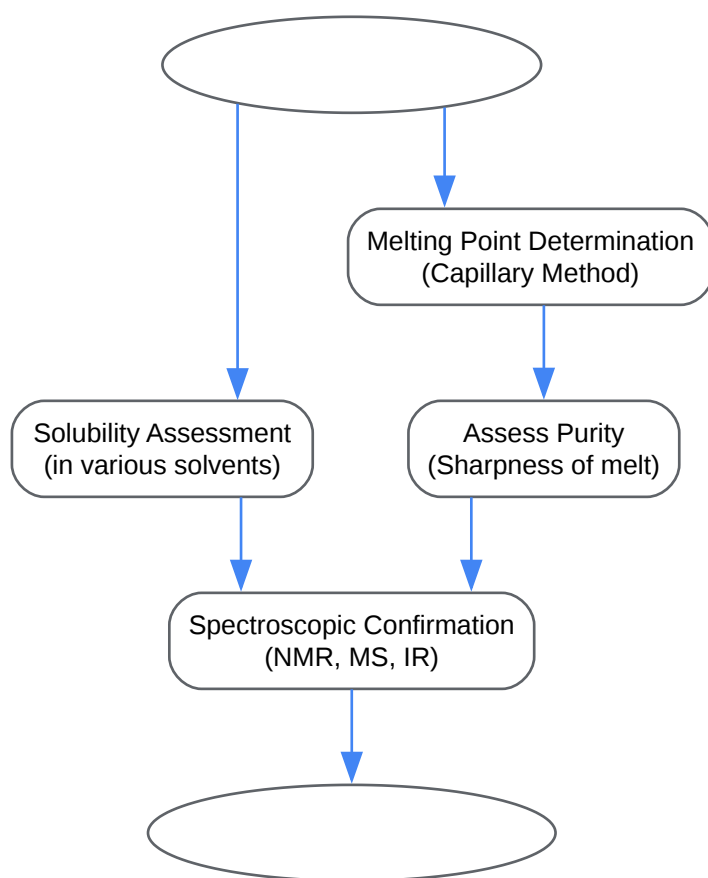
Rotatable Bond Count 2

Indicates low
conformational
flexibility. [3]

Experimental Determination of Physical Properties

Given the absence of public experimental data for properties like melting point and solubility, researchers must determine these empirically.

Workflow for Physicochemical Characterization



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Caption: Standard workflow for the physical characterization of a new chemical entity.

Protocol 1: Melting Point Determination

- Preparation: Ensure the sample is dry and finely powdered.
- Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
- Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.

Protocol 2: Qualitative Solubility Assessment

- Setup: Add approximately 1-2 mg of the compound to a series of small vials.
- Solvent Addition: To each vial, add 0.5 mL of a different solvent (e.g., Water, Ethanol, DMSO, Dichloromethane, Hexanes).
- Observation: Agitate the vials at a controlled temperature (e.g., 25 °C) for several minutes.
- Classification: Visually classify the solubility as 'freely soluble' (dissolves completely), 'sparingly soluble' (partial dissolution), or 'insoluble'. This provides a practical basis for choosing solvents for reactions, purification, and biological assays.

Spectroscopic Characterization

While public spectral data is not available, the structure of **Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate** allows for the prediction of its key spectroscopic features, which are essential for its unambiguous identification.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic core and a singlet for the methyl ester protons (~3.9-4.1 ppm). The aromatic protons will appear as singlets or doublets, with their chemical shifts and coupling constants providing definitive proof of the substitution pattern.

- ¹³C NMR: The carbon spectrum will show signals for each of the eight unique carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (~160-165 ppm). The bromine-substituted carbon (C6) will also have a characteristic chemical shift.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity, M+ and M+2, separated by 2 Da).
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1720-1740 cm⁻¹.

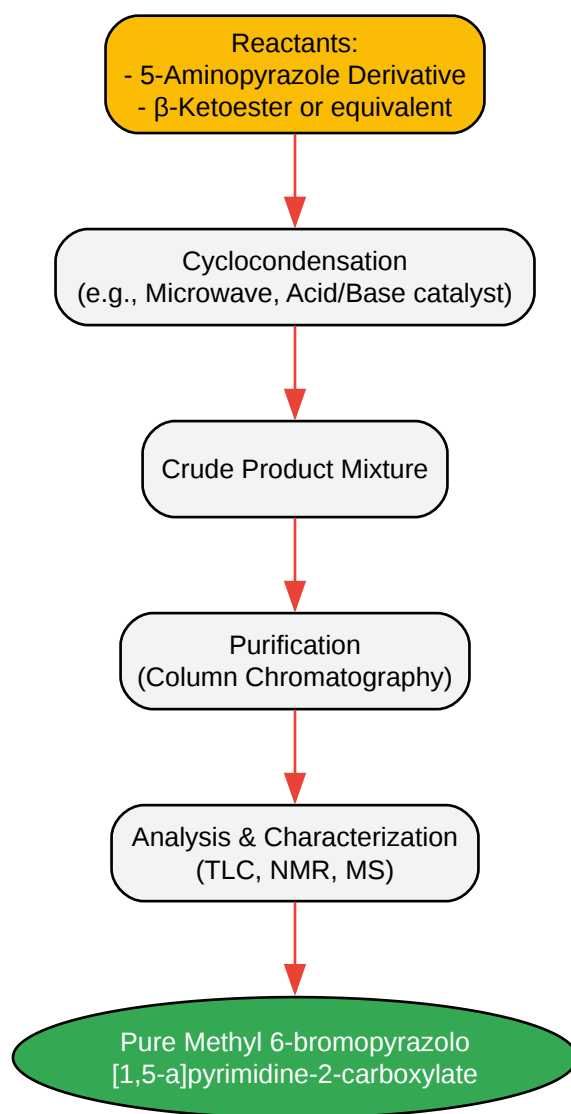
Synthesis and Purification

The synthesis of pyrazolo[1,5-a]pyrimidines is well-documented, typically involving the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic partner.^[2]

Representative Synthetic Strategy

A plausible synthesis for **Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate** involves the reaction of a 3-amino-5-substituted pyrazole with a reagent that provides the C5, C6, and C7 atoms of the pyrimidine ring. Microwave-assisted organic synthesis has been shown to be particularly effective for this class of heterocycles, often leading to higher yields and shorter reaction times.^[2]

Simplified Synthesis and Purification Workflow



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Caption: A general workflow for the synthesis and purification of the target compound.

Purification Protocol: Column Chromatography

- Rationale: The moderate polarity of the target molecule (XLogP = 1.2) makes it an ideal candidate for purification via normal-phase silica gel chromatography.
- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is a common starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve

a retention factor (Rf) of approximately 0.3.

- Procedure:
 - Dissolve the crude product in a minimal amount of dichloromethane.
 - Adsorb the mixture onto a small amount of silica gel and dry it to a fine powder.
 - Load the dry powder onto a pre-packed silica gel column.
 - Elute the column with the chosen mobile phase, collecting fractions.
 - Analyze the collected fractions by TLC to identify those containing the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound contains limited GHS classification data^{[4][5]}, information from closely related analogues, such as the parent carboxylic acid and other isomers, provides a strong basis for a conservative hazard assessment.^{[6][7]}

Hazard Assessment

Based on analogous structures, **Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate** should be handled as a potentially hazardous substance with the following warnings:

- Acute Toxicity: May be harmful if swallowed.^{[7][8]}
- Skin Irritation: May cause skin irritation.^{[6][7]}
- Eye Irritation: May cause serious eye irritation.^{[6][7]}
- Respiratory Irritation: May cause respiratory tract irritation.^{[6][7][8]}

Recommended Handling Procedures

All work should be conducted in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

- Eye Protection: Safety glasses with side shields or chemical goggles.
- Hand Protection: Nitrile or other chemically resistant gloves.
- Body Protection: A standard laboratory coat.
- Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.^[6]

Storage Conditions

To ensure long-term stability and purity, the compound should be stored under the following conditions:

- Temperature: In a cool, dry place. Storage at 2-8°C is recommended for long-term preservation.^[4]
- Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture uptake and potential degradation.
- Light: Protect from direct light.

Conclusion

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a versatile and valuable building block for chemical synthesis. Its key physicochemical properties, including moderate lipophilicity and a high density of hydrogen bond acceptors, make it an attractive scaffold for the development of bioactive molecules. While experimental data on its physical properties is sparse in the public domain, this guide provides a robust framework based on computational predictions and data from analogous structures. By following the outlined protocols for characterization, purification, and safe handling, researchers can effectively utilize this compound to advance projects in drug discovery and materials science.

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